molecular formula C5H6N2O4 B1581337 Dimethyl diazomalonate CAS No. 6773-29-1

Dimethyl diazomalonate

Cat. No. B1581337
CAS RN: 6773-29-1
M. Wt: 158.11 g/mol
InChI Key: UFAZHCVBGMSJHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl diazomalonate, also known as bis(methoxycarbonyl)methylidene-imino-azanium, is an organic compound . It is a colorless to slightly yellow liquid with a pungent odor . The molecular formula is C5H6N2O4 .


Synthesis Analysis

Dimethyl diazomalonate can be prepared by diazotization reaction. First, dimethyl malonate reacts with sodium hypochlorite to generate bis(methoxycarbonyl)methylidene-imino-azanium intermediate, and then the intermediate is diazotized under acidic conditions to obtain bis(methoxycarbonyl)methylidene-imino-azanium . There are also studies on the Ru (II)-catalyzed and Rh (III)-catalyzed reactions involving dimethyl diazomalonate .


Molecular Structure Analysis

The molecular weight of Dimethyl diazomalonate is 158.114 g/mol . More detailed structural analysis can be found in various studies .


Chemical Reactions Analysis

Dimethyl diazomalonate has been used in various chemical reactions. For instance, it has been used in copper and rhodium catalyzed cyclopropanation reactions . It has also been used in the reaction with ethenesulfonyl fluoride .


Physical And Chemical Properties Analysis

Dimethyl diazomalonate has a relatively low boiling point and melting point and is soluble in organic solvents such as diethyl ether and dichloromethane . The compound can be decomposed by water .

Scientific Research Applications

  • Synthesis of Triazoles : DDM reacts with primary alkyl amines to form primary ammonium salts of triazoles, useful in the synthesis of heterocyclic compounds (Murray-Rust et al., 1984).

  • Formation of Tetrahydrofurans : The reaction of DDM with aryl aldehydes and beta-nitrostyrenes, catalyzed by Rh(II), leads to the formation of highly substituted tetrahydrofurans, which are valuable in organic synthesis (Nair et al., 2004).

  • Generation of Sulfur Ylids : DDM can spontaneously react with dialkyl sulfides in the presence of dialkoxy disulfides, forming sulfonium ylids. This reaction has implications in the study of reaction kinetics and mechanisms (Matsuyama et al., 1973).

  • Catalytic Reactions with Enaminones : DDM can undergo Cu(acac)2 catalyzed reactions with enaminones, leading to products useful in various synthetic applications, especially in the case of anilino derivatives (Güngör et al., 2007).

  • Formation of γ-Lactones : DDM is used in 1,5-electrocyclic ring-closure reactions with conjugated esters to produce polyfunctionalized γ-lactones. These compounds are valuable intermediates in the synthesis of natural products and their analogues (Anaç et al., 2006).

  • Heterocycloaddition to Form Oxazoles : Rhodium(II) acetate catalyzes the reaction of DDM with nitriles, resulting in functionalized 1,3-oxazole derivatives. These products are key intermediates in synthesizing oxazole-containing natural products (Connell et al., 1993).

  • Synthesis of Hindered Tertiary Amines : DDM, in the presence of Rh(2)(OAc)(4), can insert into the N-H bond of secondary aliphatic amines, forming tertiary aliphatic amines. This reaction has practical applications in creating complex amine structures (Yang et al., 2001).

Safety And Hazards

Dimethyl diazomalonate is a combustible liquid and causes serious eye irritation . Protective measures should be taken when handling this compound to avoid contact with skin, eyes, and respiratory tract .

Future Directions

There are ongoing studies on the synthetic potential of diazo compounds like Dimethyl diazomalonate in transition-metal-catalyzed transformations . These studies offer valuable insights into the future directions of research involving Dimethyl diazomalonate.

properties

IUPAC Name

dimethyl 2-diazopropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O4/c1-10-4(8)3(7-6)5(9)11-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFAZHCVBGMSJHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=[N+]=[N-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40987068
Record name 2-Diazonio-1,3-dimethoxy-3-oxoprop-1-en-1-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40987068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl diazomalonate

CAS RN

6773-29-1
Record name Dimethyl diazomalonate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138651
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Diazonio-1,3-dimethoxy-3-oxoprop-1-en-1-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40987068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

9.9 g. (0.075 mole) of dimethyl malonate, 50 ml of anhydrous acetonitrile, and 7.6 g (0.075 mole) of triethylamine (b.p. 88.5-90.5° C.) were added to a 300 ml double-jacketed flask with a dropping funnel, reflux condenser and mechanical stirrer (Rushton). The temperature of the mixture was adjusted to 20° C., and 14.8 g (0.075 mole) of p-toluenesulfonyl azide in 50 ml of CH3CN is added dropwise with vigorous stirring over 15 minutes. The addition caused the reaction mixture to warm to 38-40° C. and assume a yellow colour. After the mixture had been stirred at room temperature for 2.5 hours, the solvent was evaporated at 35° C. (12 mm). The partially crystalline residue was triturated with 100 ml of ether, and the mixture, including the insoluble residue, was placed in a 500 ml separatory funnel. The mixture was washed successively with a 50 ml solution of potassium hydroxide (2N) and a 50 ml solution of potassium hydroxide (0.5N) solution. The yellow-orange ethereal phase was dried over anhydrous sodium sulfate, and the solvent evaporated at 35° (15 mm) until the residue had attained a constant weight. The yellow-orange diazo ester weighed 5 g. The product was checked by 1HNMR spectroscopy and found to be ca. 90% pure.
Quantity
0.075 mol
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
14.8 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl diazomalonate
Reactant of Route 2
Dimethyl diazomalonate
Reactant of Route 3
Dimethyl diazomalonate

Citations

For This Compound
1,030
Citations
W Ando, S Kondo, K Nakayama, K Ichibori… - Journal of the …, 1972 - ACS Publications
… 22-i may be explained in terms of similar intramolecular 2,3-sigmatropic rearrangement of haloniumylide intermediate, as in the cases of the reaction of dimethyl diazomalonate with …
Number of citations: 98 pubs.acs.org
BE Maryanoff - The Journal of Organic Chemistry, 1982 - ACS Publications
… With such information in hand, we explored the reaction of dimethyl diazomalonate (DMDM)3 and ethyl 2-diazoacetoacetate (EDAA) with JV-methylpyrrole. Malonate adduct 3b would …
Number of citations: 51 pubs.acs.org
T Nishimura, Y Maeda, T Hayashi - Angewandte Chemie, 2010 - Wiley Online Library
… 50 % in the asymmetric cyclopropanation with dimethyl diazomalonate catalyzed by a chiral … single coordination site for the decomposition of dimethyl diazomalonate (2) to generate the …
Number of citations: 98 onlinelibrary.wiley.com
L Li, P Mayer, AR Ofial, H Mayr - European Journal of Organic …, 2022 - Wiley Online Library
Attempts to synthesize fluorosulfonyl‐substituted pyrazolines by Huisgen reactions (1,3‐dipolar cycloadditions) of dimethyl diazomalonate with ethenesulfonyl fluoride led to the …
F González‐Bobes, MDB Fenster… - Advanced Synthesis …, 2008 - Wiley Online Library
… The experimental protocol is remarkably simple, uses readily accessible and stable dimethyl diazomalonate with very low catalyst loading. More importantly, the alkene is employed as …
Number of citations: 85 onlinelibrary.wiley.com
W Ando, T Yagihara, S Tozune, I Imai… - The Journal of …, 1972 - ACS Publications
Biscarbomethoxycarbene, generated photochemically from dimethyl diazomalonate, reacts with alkyl and aryl sulfides toform stable sulfonium biscarbomethoxymethylides. The reaction …
Number of citations: 2 pubs.acs.org
G Mlostón, H Heimgartner - Helvetica chimica acta, 1996 - Wiley Online Library
Dimethyl diazomalonate (4) and thiobenzophenone (2a) do not react in toluene even after warming to 50. After addition of catalytic amounts of Rh 2 (OAc) 4 , a smooth reaction under N …
Number of citations: 37 onlinelibrary.wiley.com
R Connell, F Scavo, P Helquist, B Åkermark - Tetrahedron letters, 1986 - Elsevier
… Summary: Rhodium(II) acetate catalyzes the reaction of dimethyl diazomalonate with nitriles to give 4-carbomethoxy-5-methoxy-l,3-oxazoles. Oxazole formation exceeds …
Number of citations: 104 www.sciencedirect.com
DS Wulfman, BW Peace, RS McDaniel Jr - Tetrahedron, 1976 - Elsevier
… data indicated that the decomposition of dimethyl diazomalonate was of mixed order in catalyst, … the “trimer cyclopropanes” from diazoacetic ester, dimethyl diazomalonate and di-t-butyl …
Number of citations: 48 www.sciencedirect.com
ME Alonso, M Del Carmen Garcia - The Journal of Organic …, 1985 - ACS Publications
The addition-rearrangement reaction of dimethyl diazomalonate (MDM) with 2-methoxydihydropyrans 2a, b under catalysis by copper (II) chelateshas been studied. With 2a, addition-…
Number of citations: 23 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.